1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
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Overview
Description
1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminoethyl group and the trifluoroethanone moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic with a quinoline-based structure.
Uniqueness
1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13ClF3N3O |
---|---|
Molecular Weight |
319.71 g/mol |
IUPAC Name |
1-[4-(2-aminoethylamino)quinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C13H12F3N3O.ClH/c14-13(15,16)12(20)9-7-19-10-4-2-1-3-8(10)11(9)18-6-5-17;/h1-4,7H,5-6,17H2,(H,18,19);1H |
InChI Key |
MIAKQJACQKFHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)NCCN.Cl |
Origin of Product |
United States |
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